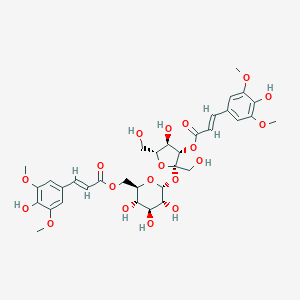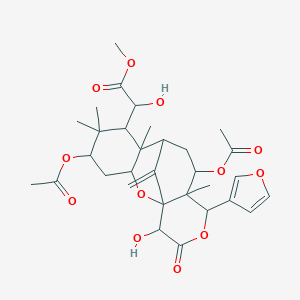![molecular formula C20H17ClN2O5 B236701 N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Mécanisme D'action
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide binds irreversibly to the active site of BTK, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT, which are crucial for the survival and proliferation of B-cells. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide also induces the cleavage of the pro-apoptotic protein PARP, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been shown to have potent activity against BTK, with an IC50 (half maximal inhibitory concentration) of less than 10 nM in biochemical assays. In cellular assays, N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been shown to induce apoptosis in B-cells at low nanomolar concentrations. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has also been shown to have good selectivity for BTK, with minimal off-target effects on other kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is its potent and selective activity against BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is its irreversible binding to BTK, which may limit its use in certain clinical settings. Additionally, further studies are needed to evaluate the safety and efficacy of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide in humans.
Orientations Futures
There are several future directions for the development of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide as a therapeutic agent for the treatment of B-cell malignancies. One potential direction is the combination of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide with other targeted agents, such as inhibitors of PI3K or BCL-2, to enhance its efficacy. Another potential direction is the evaluation of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide in combination with immunotherapeutic agents, such as checkpoint inhibitors or CAR-T cells, to enhance the immune response against B-cell malignancies. Additionally, further studies are needed to evaluate the safety and efficacy of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. The second step involves the reaction of 2-acetoxychlorobenzene with 2-methoxyaniline to form 2-(2-methoxyphenyl)acetophenone. The third step involves the reaction of 2-(2-methoxyphenyl)acetophenone with furan-2-carboxylic acid to form N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide.
Applications De Recherche Scientifique
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been shown to inhibit BTK activity, resulting in the inhibition of B-cell receptor signaling and the induction of apoptosis (programmed cell death) in B-cells.
Propriétés
Nom du produit |
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide |
|---|---|
Formule moléculaire |
C20H17ClN2O5 |
Poids moléculaire |
400.8 g/mol |
Nom IUPAC |
N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-18-11-13(8-9-15(18)23-20(25)17-7-4-10-27-17)22-19(24)12-28-16-6-3-2-5-14(16)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |
Clé InChI |
ZXJSEIMQSRLJQD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)


![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)